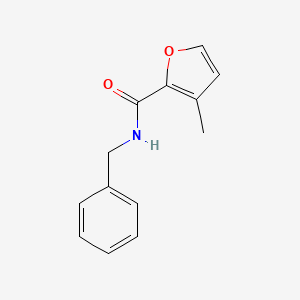![molecular formula C19H22N2O5 B5755061 N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)
N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DEBIO-0932, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to a class of compounds called benzamides, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called PARP-1, which is involved in DNA repair. By inhibiting PARP-1, N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has also been shown to have neuroprotective properties and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for lab experiments. However, one limitation of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of research is the development of more potent and selective PARP-1 inhibitors based on the structure of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide. Another area of research is the investigation of the potential therapeutic applications of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide with other anti-cancer agents is an area of research that may lead to more effective cancer treatments.
Métodos De Síntesis
The synthesis of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the reaction of 3,4-diethoxybenzoic acid with 4-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to give the final product.
Aplicaciones Científicas De Investigación
N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has been investigated for its potential therapeutic properties in various scientific research studies. One study found that N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Another study found that N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide can modulate the immune system and enhance the activity of T cells, which are important in the fight against cancer.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-24-16-11-8-14(12-17(16)25-5-2)19(22)26-21-18(20)13-6-9-15(23-3)10-7-13/h6-12H,4-5H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKSOZELZPHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-diethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)

